4,7-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is a heterocyclic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core substituted with dimethyl groups and a pyrimidinylamine moiety, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the cyclization of anthranilic acid derivatives with formamide or formic acid.
Substitution Reactions:
Coupling with Pyrimidinylamine: The final step involves the coupling of the dimethylquinazoline intermediate with 4-methylpyrimidin-2-amine under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
4,7-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like halides, thiols, and amines, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical reactivity.
作用機序
The mechanism of action of 4,7-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
4,7-dimethylquinazoline: Lacks the pyrimidinylamine moiety, resulting in different biological activities.
N-(4-methylpyrimidin-2-yl)quinazolin-2-amine: Lacks the dimethyl groups, which may affect its binding affinity and specificity.
2-amino-4,6-dimethylpyrimidine: Contains a pyrimidine core but lacks the quinazoline structure, leading to different chemical properties.
Uniqueness
4,7-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is unique due to the presence of both dimethylquinazoline and pyrimidinylamine moieties, which contribute to its distinct chemical reactivity and biological activities. This combination allows for versatile applications in various scientific and industrial fields.
生物活性
Overview
4,7-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family, known for its diverse biological activities. This compound has gained attention for its potential therapeutic applications, particularly in oncology and enzyme inhibition. The unique structure of this compound, which includes both dimethyl groups and a pyrimidinylamine moiety, contributes to its distinct biological properties.
The compound has the following IUPAC name and characteristics:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C15H15N5 |
Molecular Weight | 269.31 g/mol |
InChI Key | InChI=1S/C15H15N5/c1-9-4-5-12-11(3)18-15(19-13(12)8-9)20-14-16-7-6-10(2)17-14/h4-8H,1-3H3,(H,16,17,18,19,20) |
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has been shown to interact specifically with various kinases, inhibiting their activity and thereby affecting multiple cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and CFPAC (pancreatic cancer). The compound's mechanism involves inducing apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
Case Study:
In a comparative study involving different quinazoline derivatives, this compound showed an IC50 value of 32.21 µM against the AGS gastric cancer cell line, indicating potent cytotoxicity compared to other derivatives tested .
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against various bacterial strains. Studies report that it demonstrates moderate to strong inhibition against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 5.64 µM |
Staphylococcus aureus | 8.33 µM |
Escherichia coli | 13.40 µM |
Pseudomonas aeruginosa | 11.29 µM |
These findings suggest that the compound could be explored further as a potential antimicrobial agent .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. It has shown promising results as a selective inhibitor of certain kinases associated with tumor growth.
Structure–Activity Relationship (SAR)
The presence of both the dimethyl groups and the pyrimidinylamine moiety is crucial for the biological activity of this compound. Comparative analysis with similar compounds reveals that modifications to either group significantly alter the binding affinity and biological efficacy.
Compound Comparison | Key Differences | Biological Activity |
---|---|---|
4,7-dimethylquinazoline | Lacks pyrimidinylamine | Reduced anticancer activity |
N-(4-methylpyrimidin-2-yl)quinazolin-2-amine | Lacks dimethyl groups | Lower binding affinity |
特性
IUPAC Name |
4,7-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-9-4-5-12-11(3)18-15(19-13(12)8-9)20-14-16-7-6-10(2)17-14/h4-8H,1-3H3,(H,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVPIQXWEKUXPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。